[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate
CAS No.: 73785-43-0
Cat. No.: VC20815398
Molecular Formula: C17H27N2O8P
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73785-43-0 |
|---|---|
| Molecular Formula | C17H27N2O8P |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | [6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3 |
| Standard InChI Key | QTQKYDHSYAZAJN-UHFFFAOYSA-N |
| SMILES | C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural Identity and Nomenclature
Chemical Identification
[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphorylcholine ester compound with several nomenclature variations in the scientific literature. The compound appears in chemical databases under multiple names, including "2-[hydroxy-[6-(4-nitrophenoxy)-6-oxohexoxy]phosphoryl]oxyethyl-trimethylazanium" and "[6-(4-nitrophenoxy)-6-oxidanylidene-hexyl] 2-(trimethylazaniumyl)ethyl phosphate" . This organophosphate is registered with CAS number 73785-43-0 and PubChem CID 126429 .
Structural Representation Systems
The compound's molecular structure can be represented through various chemical notation systems, providing different perspectives on its structural arrangement:
| Notation Type | Representation |
|---|---|
| Canonical SMILES | CN+(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)N+[O-] |
| InChI | InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3 |
These notations enable precise computational representation of the compound's structure, facilitating its identification and analysis in chemical databases and research contexts .
Physical and Chemical Properties
Fundamental Molecular Parameters
The physical and chemical properties of [6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate define its behavior in various experimental and biological settings:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₂O₈P |
| Molecular Weight | 419.4 g/mol |
| Exact Mass | 419.15832785 Da |
| Monoisotopic Mass | 419.15832785 Da |
| Formal Charge | 1 |
| Heavy Atom Count | 28 |
These fundamental parameters establish the compound's basic identity and are essential for analytical characterization .
Physicochemical Characteristics
The compound possesses several important physicochemical properties that influence its behavior in solution and biological environments:
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 1.3 | Moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Limited hydrogen bond donation capacity |
| Hydrogen Bond Acceptor Count | 8 | Substantial hydrogen bond accepting capacity |
| Rotatable Bond Count | 13 | High conformational flexibility |
| Topological Polar Surface Area | 128 Ų | Moderate membrane permeability |
| Complexity | 538 | Relatively complex structure |
The moderate lipophilicity (XLogP3-AA value of 1.3) suggests a balance between aqueous solubility and membrane permeability, while the high number of rotatable bonds indicates significant conformational flexibility that may be relevant for biological target interactions .
Structural Features and Composition
Key Structural Elements
The structure of [6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate can be analyzed in terms of several distinct functional regions:
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A 4-nitrophenoxy group - An aromatic moiety with a nitro substituent that likely contributes to the compound's spectroscopic properties and reactivity
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A six-carbon aliphatic chain with an oxo (carbonyl) functionality
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A phosphate linking group that forms the core of the molecule
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A trimethylazanium (quaternary ammonium) group that introduces a permanent positive charge
This structural organization places the compound in the category of phosphocholine esters, with potential similarities to phospholipid head groups found in biological membranes .
Functional Groups and Their Implications
The presence of specific functional groups provides insight into the compound's chemical behavior:
| Functional Group | Location | Chemical Implications |
|---|---|---|
| Nitro group | Para position on phenyl ring | Electron-withdrawing, UV-active, reduction-susceptible |
| Ester linkage | Between hexyl chain and nitrophenoxy | Hydrolyzable, potential cleavage site |
| Phosphate group | Central linker | Ionizable, potential biological recognition element |
| Quaternary ammonium | Terminal group | Permanent positive charge, enhanced water solubility |
The combination of these functional groups creates a molecule with amphiphilic properties, containing both hydrophilic (quaternary ammonium, phosphate) and hydrophobic (aliphatic chain, aromatic ring) regions .
Synthesis and Chemical Reactivity
Anticipated Reactivity Patterns
Based on its structural features, the compound would be expected to exhibit several reactivity patterns:
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Hydrolytic susceptibility at the ester linkages under both acidic and basic conditions
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Potential reduction of the nitro group under appropriate reducing conditions
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Nucleophilic reactions at the phosphate center
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Stability concerns related to the quaternary ammonium center in certain environments
These reactivity profiles would be important considerations in the handling, storage, and application of the compound in research settings.
Applications in Research
Immunological Studies
The compound is specifically described as "A novel phosphorylcholine ester used in immunological studies" . This suggests applications in research investigating immune system responses, potentially including:
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Studies of phospholipid-binding antibodies
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Investigation of phosphocholine-dependent immune pathways
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Development of immunological probes or reagents
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Research into phospholipid recognition by immune system components
The phosphocholine structure mimics natural phospholipid head groups, potentially making it useful for studying immune responses to phospholipid antigens.
Analysis Methods and Characterization
Analytical Approaches
The structural features of [6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate suggest several analytical methods would be appropriate for its characterization:
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UV-Visible spectroscopy - The nitrophenoxy group provides a strong chromophore
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NMR spectroscopy - ¹H, ¹³C, and ³¹P NMR would provide structural confirmation
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Mass spectrometry - Would confirm molecular weight and fragmentation patterns
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Infrared spectroscopy - Would identify key functional groups including nitro, carbonyl, and phosphate
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